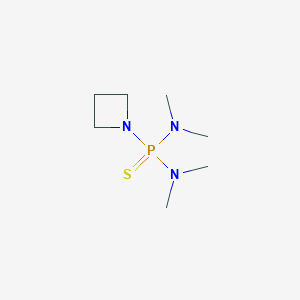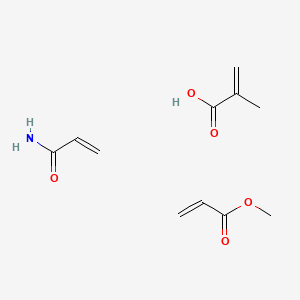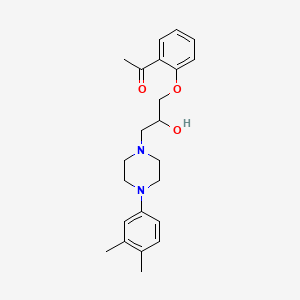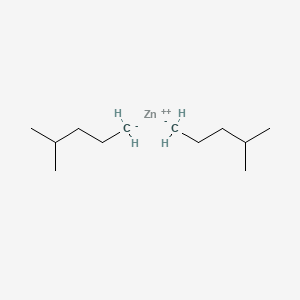
4-Ethynyl-2,2-dimethyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2,2-dimethyloxane is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a dimethyloxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethynyl-2,2-dimethyloxane typically involves the alkylation of 2,2-dimethyloxane with an ethynylating agent. One common method is the reaction of 2,2-dimethyloxane with ethynyl magnesium bromide under anhydrous conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynyl-2,2-dimethyloxane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 4-ethyl-2,2-dimethyloxane.
Substitution: Formation of various substituted oxanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2,2-dimethyloxane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-2,2-dimethyloxane involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 4-Ethynyl-2,2-dimethylhexane
- 4-Ethynyl-2,2-dimethylpentane
- 4-Ethynyl-2,2-dimethylbutane
Comparison: 4-Ethynyl-2,2-dimethyloxane is unique due to the presence of the oxane ring, which imparts different chemical and physical properties compared to its linear counterparts. The oxane ring can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
50561-08-5 |
|---|---|
Molekularformel |
C9H14O |
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
4-ethynyl-2,2-dimethyloxane |
InChI |
InChI=1S/C9H14O/c1-4-8-5-6-10-9(2,3)7-8/h1,8H,5-7H2,2-3H3 |
InChI-Schlüssel |
DIBSUUBXDLKPBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCO1)C#C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(Dimethylamino)methyl]-2-methylprop-2-enamide](/img/structure/B14656898.png)







![Benzenesulfonic acid, 4-[(4-aminobenzoyl)amino]-](/img/structure/B14656955.png)



